N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic acetamide derivative characterized by a cycloheptylamine moiety linked to an acetamide core, which is further substituted with a cyclohexyl group bearing a tetrazole ring. This compound shares structural motifs with pharmacologically relevant molecules, particularly those targeting neurological or antimicrobial pathways .
Properties
Molecular Formula |
C17H29N5O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C17H29N5O/c23-16(19-15-8-4-1-2-5-9-15)12-17(10-6-3-7-11-17)13-22-14-18-20-21-22/h14-15H,1-13H2,(H,19,23) |
InChI Key |
OYGSBPRRQJTWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, where an azide reacts with a nitrile under mild conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a suitable nucleophile.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting an amine with an acyl chloride or an ester under basic conditions.
Cycloheptyl Group Introduction: The cycloheptyl group can be introduced through a Grignard reaction, where a cycloheptyl magnesium halide reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Anti-inflammatory Activity
Tetrazoles are recognized for their anti-inflammatory properties. A study evaluating various tetrazole derivatives found that compounds with similar structures exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in the treatment of inflammation. For instance, certain tetrazole derivatives demonstrated IC50 values ranging from 0.42 to 8.1 mM for COX-1 and as low as 2.0 μM for COX-2, indicating their potential as anti-inflammatory agents .
Antimicrobial Properties
Research has indicated that tetrazole-containing compounds can exhibit antimicrobial activities against various pathogens. For example, novel tetrazole derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MIC) as low as 1 μM . This suggests that N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide may have similar properties worth exploring.
Antiviral Activity
Tetrazoles have also been investigated for their antiviral properties. Compounds containing tetrazole rings have shown effectiveness against viruses such as Herpes Simplex Virus and Influenza A by inhibiting viral replication mechanisms . The specific interactions of this compound with viral targets could provide insights into its potential use as an antiviral agent.
Case Study 1: Synthesis and Evaluation of Tetrazole Derivatives
In a systematic study, researchers synthesized several derivatives of tetrazoles and evaluated their biological activities. Among these, certain compounds demonstrated significant anti-inflammatory effects comparable to established drugs like celecoxib . The findings support the hypothesis that this compound could serve as a lead compound for developing new anti-inflammatory medications.
Case Study 2: Antimicrobial Screening
A series of tetrazole derivatives were screened for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited potent activity, with MIC values lower than those of traditional antibiotics . This suggests that this compound may enhance the effectiveness of existing antimicrobial therapies.
Data Tables
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the activity of natural substrates . The cyclohexyl and cycloheptyl groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous acetamide derivatives, focusing on substituents, synthetic routes, physicochemical properties, and bioactivity.
Structural Analogues
Physicochemical Properties
- IR Spectroscopy :
- NMR :
Bioactivity Insights
- Tetrazole-Containing Analogues : Tetrazole rings enhance metabolic resistance and mimic carboxylate groups in receptor binding . For example, N-(2-Oxoethyl)-1H-Tetrazole-1-Acetamide () is used in QC for acetamide pharmaceuticals due to stability.
- Antimicrobial Activity : Cyclohexyl-acetamide derivatives (e.g., 1b) show efficacy against E. coli and S. aureus , suggesting the target compound may share similar properties.
- Antiviral Potential: Triazole-linked acetamides (e.g., 6a–c) exhibit activity against Human Rhinoviruses , but tetrazole derivatives require further validation.
Key Differentiators
- Cycloheptyl vs.
- Tetrazole vs. Imidazole/Triazole : Tetrazole’s higher acidity (pKa ~4.9) enhances solubility in physiological conditions compared to imidazole (pKa ~14.5) .
Biological Activity
N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and comparison with similar compounds.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including a cycloheptyl group, a tetrazole ring, and a cyclohexyl moiety. The molecular formula is , and it is characterized by its potential to interact with various biological targets.
The mechanism of action for this compound involves its interaction with specific receptors and enzymes. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to engage with enzymatic pathways similarly. This interaction may lead to modulation of biochemical pathways associated with various diseases.
Neuropharmacological Effects
The compound's structure suggests possible interactions with neurotransmitter systems. Similar compounds have been investigated for their effects on dopamine transporters and other neuroreceptors. For example, derivatives of cyclohexylamines have shown significant binding affinity to dopamine transporters, which could be relevant for developing treatments for neurodegenerative diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Study on Antimicrobial Activity
A study focused on the antimicrobial properties of various tetrazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between the structural features and their biological efficacy.
Neuropharmacological Investigation
Another research effort explored the binding affinities of cyclohexyl derivatives at dopamine transporters. The findings suggested that increasing the size and lipophilicity of substituents could enhance binding affinity, which may be applicable to N-cycloheptyl derivatives as well.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
